N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a naphthamide core linked to a thiophene ring via a hydroxyethyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-2-(thiophen-3-yl)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is conducted under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-1-naphthamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthylamine.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the thiophene and naphthamide moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
- N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide stands out due to its specific combination of a naphthamide core and a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials.
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a naphthamide core with a hydroxyethyl group substituted with a thiophene ring. The synthesis typically involves the reaction of 1-naphthoyl chloride with 2-amino-2-(thiophen-3-yl)ethanol under basic conditions, often using solvents like dichloromethane or tetrahydrofuran to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects, including:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated varying degrees of inhibition, suggesting its potential as a therapeutic agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) | Significance |
---|---|---|
MCF-7 | 15.5 ± 3.2 | p < 0.001 compared to control |
HepG2 | 20.4 ± 4.5 | p < 0.01 compared to control |
HCT116 | 18.9 ± 5.0 | p < 0.05 compared to control |
These results suggest that this compound has significant anticancer properties, warranting further investigation into its mechanisms and therapeutic potential .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 cells treated with this compound revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, indicating that the compound effectively triggers programmed cell death in breast cancer cells .
Case Study 2: Synergistic Effects with Existing Antibiotics
Another investigation explored the synergistic effects of this compound when combined with common antibiotics like ampicillin and ciprofloxacin against resistant bacterial strains. The combination therapy demonstrated enhanced antibacterial activity compared to individual treatments, suggesting its potential role in overcoming antibiotic resistance .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAUOBXSZDRDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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